Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the 2,4-dichlorophenyl group but has a different core structure and functional groups.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Another compound with the 2,4-dichlorophenyl group, but with a different heterocyclic core.
Uniqueness
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with multiple functional groups, which imparts specific chemical and biological properties not found in other similar compounds .
Biological Activity
Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the hexahydroquinoline family, which has been recognized for various pharmacological activities. The molecular formula is C19H20Cl2N2O3, and it features a complex structure that contributes to its biological efficacy.
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of hexahydroquinolines exhibit promising anticancer properties. Specifically, compounds similar to methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
2. Antioxidant Effects:
The antioxidant capacity of this compound has been assessed using several assays. It was found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role .
3. Anti-inflammatory Properties:
Hexahydroquinoline derivatives have been linked to anti-inflammatory effects. Methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .
4. Antimicrobial Activity:
Studies have also reported antimicrobial effects against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo was tested against melanoma and non-small-cell lung cancer models. The results showed significant tumor growth inhibition compared to control groups. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes .
Case Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of the compound in an animal model of induced arthritis. Treatment with methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo resulted in reduced joint swelling and lower levels of inflammatory markers (TNF-alpha and IL-6) compared to untreated groups .
Data Tables
Properties
Molecular Formula |
C20H21Cl2NO3 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-10-16(19(25)26-4)17(12-6-5-11(21)7-13(12)22)18-14(23-10)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3 |
InChI Key |
FBWHXZKYRMUSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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